3-(6-Bromo-2-oxo-2H-chromen-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromo-2-oxo-2H-chromen-3-yl)propanoic acid is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position of the chromen-2-one ring and a propanoic acid group at the 3rd position. Coumarins are widely studied for their potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromo-2H-chromen-2-one with a suitable propanoic acid derivative under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-2-oxo-2H-chromen-3-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(6-Bromo-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 and NF-κB pathways . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.
3-Acetyl-6-bromo-2H-chromen-2-one: Contains an acetyl group at the 3rd position instead of a propanoic acid group.
Uniqueness
3-(6-Bromo-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a propanoic acid group makes it a versatile intermediate for the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C12H9BrO4 |
---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
3-(6-bromo-2-oxochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C12H9BrO4/c13-9-2-3-10-8(6-9)5-7(12(16)17-10)1-4-11(14)15/h2-3,5-6H,1,4H2,(H,14,15) |
InChI Key |
WPCICFSKHCLVLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.